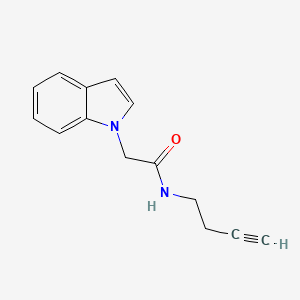

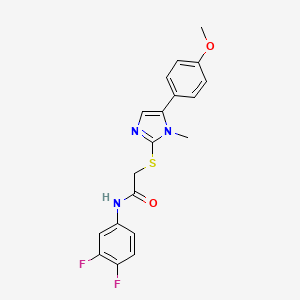

(R)-alpha-benzhydryl-proline-HCl

カタログ番号 B2700034

CAS番号:

1049728-69-9

分子量: 317.81

InChIキー: DZEQMVGYYDKOED-GMUIIQOCSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-alpha-benzhydryl-proline-HCl, commonly referred to as R-BZP, is a synthetic compound that belongs to the class of psychoactive substances known as phenylpiperazines. It is a chiral compound with a molecular weight of 284.82 g/mol and a chemical formula of C16H20ClNO.

科学的研究の応用

Scale-up Synthesis and Environmental Benefits

- The proline-derived ligands, including variants of benzhydryl-proline, are highlighted for their role in the efficient, environmentally friendly synthesis of tailor-made α- and β-amino acids. These ligands are crucial for synthesizing enantiomerically pure amino acids, offering a scalable and eco-friendly methodology that supports the synthesis of bioactive peptides without relying on tedious resolution procedures. This approach underpins the production of novel chemical entities on a larger scale, underscoring the importance of these compounds in pharmaceutical synthesis (Romoff et al., 2017).

Molecular Structure and Gas Phase Studies

- Research on hydroxyproline derivatives provides insights into how substitutions at the proline ring influence molecular recognition and stability in biological systems. Such studies are essential for understanding the stereochemistry-dependent interactions of proline-containing molecules, which can affect the structure and function of peptides and proteins. These insights are crucial for designing more effective drug molecules and understanding protein folding mechanisms (Lesarri et al., 2005).

Enzyme Catalysis and Synthesis of Amino Acids

- Benzhydrylamine has been identified as an ammonia equivalent in catalyzed reactions, illustrating the compound's versatility in synthesizing primary amines from alkynes. This functionality is instrumental in the development of new synthetic routes for the preparation of amino acids and their derivatives, offering a foundational technique for producing a wide range of bioactive compounds (Haak et al., 2000).

Asymmetric Assembly Reactions

- Proline and its derivatives are pivotal in catalyzing asymmetric assembly reactions, providing a direct route to optically active β-amino alcohols from aldehydes, ketones, and azodicarboxylates. This process highlights the role of proline-based catalysts in facilitating reactions that form complex, biologically active molecules in an enantioselective manner, underscoring their importance in organic synthesis and drug discovery (Chowdari et al., 2003).

Fluorescence-Based Detection and In Vivo Applications

- Studies on the fluorescence-based detection of small biomolecular thiols demonstrate the application of proline and its derivatives in designing fluorescent probes. These probes are crucial for differentiating and detecting specific molecules within biological systems, offering tools for biomedical research, diagnostics, and therapeutic monitoring (Chen et al., 2016).

特性

IUPAC Name |

(2R)-2-benzhydrylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(12-7-13-19-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,19H,7,12-13H2,(H,20,21);1H/t18-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEQMVGYYDKOED-GMUIIQOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2699952.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2699955.png)

![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2699960.png)

![Lithium(1+) ion 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate](/img/structure/B2699963.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)

![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)